N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide
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Overview
Description
“N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE” is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and nitrobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE” typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Introduction of the triazole ring: This step may involve the cyclization of an appropriate precursor.
Attachment of the nitrobenzamide group: This can be done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation agents or nucleophiles for aromatic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry.
Materials Science: Potential use in the development of organic semiconductors.
Biology and Medicine
Drug Development: Potential as a pharmacophore in the design of new drugs.
Biological Probes: Use in the study of enzyme mechanisms or receptor binding.
Industry
Polymer Science: Incorporation into polymers to modify their properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which “N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE” exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-CHLOROBENZAMIDE
- **N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE
Uniqueness
The presence of the nitro group in “N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE” may confer unique electronic properties, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C31H31N7O7S |
---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C31H31N7O7S/c1-36-27(17-32-30(40)20-8-12-21(13-9-20)38(41)42)33-34-31(36)46-18-28(39)37-25(23-6-5-7-26(44-3)29(23)45-4)16-24(35-37)19-10-14-22(43-2)15-11-19/h5-15,25H,16-18H2,1-4H3,(H,32,40) |
InChI Key |
PZQWRFUUOHNNFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(C(=CC=C4)OC)OC)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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